molecular formula C20H26ClN5O3 B2861073 N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946324-96-5

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2861073
CAS No.: 946324-96-5
M. Wt: 419.91
InChI Key: UNXVUCJJHWUSSF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound offered for research and development purposes. This molecule belongs to a class of substituted pyrimidinyl-piperazine carboxamides, a structural motif found in compounds with significant research value in medicinal chemistry . Compounds featuring a piperazine-carboxamide core, similar to this one, are frequently investigated as key intermediates or potential scaffolds in the discovery of new therapeutic agents . Specifically, pyrimidine derivatives bearing piperazine groups have been identified as potent inhibitors of various kinase targets, such as Src/Abl kinase inhibitors which have demonstrated robust antitumor activity in preclinical assays . The structure incorporates a 2-methyl-6-propoxypyrimidine group linked to a piperazine ring, which is further functionalized with a carboxamide group attached to a 5-chloro-2-methoxyphenyl substituent. This specific arrangement of substituents is designed to modulate the compound's physicochemical properties and its interaction with biological targets. Researchers exploring the structure-activity relationships (SAR) of kinase inhibitors or other enzyme targets may find this compound of particular interest . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN5O3/c1-4-11-29-19-13-18(22-14(2)23-19)25-7-9-26(10-8-25)20(27)24-16-12-15(21)5-6-17(16)28-3/h5-6,12-13H,4,7-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXVUCJJHWUSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-carboxamide derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison with structurally related compounds:

Core Structure Modifications

Compound Name Key Substituents Target/Activity Key Differences References
Target Compound 5-Chloro-2-methoxyphenyl; 2-methyl-6-propoxypyrimidin-4-yl Undisclosed (structural analog of TRPM8/TRPV1 modulators) Unique pyrimidine propoxy group
N-(2-Chlorophenyl)-4-(2-Methyl-6-Propoxypyrimidin-4-yl)Piperazine-1-Carboxamide (CAS 946325-05-9) 2-Chlorophenyl; same pyrimidine Undisclosed 2-chlorophenyl vs. 5-chloro-2-methoxyphenyl; reduced steric hindrance
A25–A30 Quinazolinone Derivatives Quinazolin-4-one core; substituted phenyl groups (e.g., 2-chloro-6-fluorophenyl) Lipoxygenase inhibition Pyrimidine replaced with quinazolinone; altered hydrogen-bonding capacity
CPIPC Series 5-Chloropyridinyl; indazole/indole substituents TRPV1 partial agonism Pyrimidine replaced with pyridine; indazole/indole enhances receptor specificity
p-MPPI/p-MPPF 2'-Methoxyphenyl; p-iodo/fluoro-benzamido groups 5-HT1A receptor antagonism Piperazine linked to benzamidoethyl group; distinct receptor targeting

Physicochemical Properties

  • Lipophilicity : The 5-chloro-2-methoxyphenyl group likely increases logP compared to simpler phenyl analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide in ), enhancing blood-brain barrier penetration .

Key Research Findings and Implications

Propoxy vs. Smaller Alkoxy Groups: The 6-propoxypyrimidine moiety may enhance metabolic stability compared to shorter-chain analogs (e.g., ethoxy or methoxy) .

Synthetic Challenges :

  • Piperazine-carboxamide synthesis typically involves coupling chloro-pyrimidines with substituted phenylpiperazines under basic conditions, as seen in and . Steric hindrance from the 2-methyl group on pyrimidine may require optimized reaction conditions .

Pharmacological Potential: Structural similarities to TRPV1 agonists (e.g., CPIPC) and 5-HT1A antagonists (e.g., p-MPPI) suggest possible applications in pain management or neuropsychiatric disorders .

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